5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine
CAS No.: 101007-44-7
Cat. No.: VC5769988
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101007-44-7 |
---|---|
Molecular Formula | C11H13N3OS |
Molecular Weight | 235.31 |
IUPAC Name | 5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C11H13N3OS/c1-15-9-5-2-8(3-6-9)4-7-10-13-14-11(12)16-10/h2-3,5-6H,4,7H2,1H3,(H2,12,14) |
Standard InChI Key | QZQIMNWRMRDXMM-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CCC2=NN=C(S2)N |
Introduction
Chemical Structure and Nomenclature
5-(4-Methoxyphenethyl)-1,3,4-thiadiazol-2-amine (IUPAC name: 5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine) features a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 4-methoxyphenethyl group at position 5. The methoxyphenethyl moiety introduces both electron-donating effects via the methoxy group and enhanced lipophilicity due to the phenethyl chain, which may influence its pharmacokinetic and pharmacodynamic profiles .
Synthetic Methodologies
Conventional Acid-Catalyzed Cyclization
The synthesis of 2-amino-1,3,4-thiadiazoles typically involves cyclocondensation of carboxylic acids with thiosemicarbazide under acidic conditions. For example, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is synthesized by refluxing 4-methoxybenzoic acid with thiosemicarbazide in ethanol using concentrated sulfuric acid as a catalyst . Adapting this method for 5-(4-methoxyphenethyl)-1,3,4-thiadiazol-2-amine would require substituting 4-methoxyphenethylacetic acid as the starting carboxylic acid. Key steps include:
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Acid activation: The carboxylic acid reacts with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) to form an acyl chloride intermediate .
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Cyclocondensation: The acyl chloride reacts with thiosemicarbazide in a polar solvent (e.g., DMF or ethanol) under reflux to form the thiadiazole ring .
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Work-up: Basification with sodium carbonate or potassium hydroxide precipitates the product, which is purified via recrystallization .
Reaction Conditions and Yields
Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
H₂SO₄ (conventional) | H₂SO₄ | 80–90 | 4 | 74 |
POCl₃ (microwave) | POCl₃ | 80–90 | 0.5 | 82 |
SOCl₂ (solvent-free) | SOCl₂ | 70 | 4 | 68 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, a mixture of 4-methoxybenzoic acid, thiosemicarbazide, and POCl₃ irradiated at 480 W for 5 minutes yields 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine in 82% yield . This method could be adapted for the phenethyl variant by using 4-methoxyphenethylacetic acid and optimizing irradiation parameters.
Solvent-Free and Green Chemistry Approaches
Grinding 4-methoxybenzoic acid with thiosemicarbazide and a catalytic amount of H₂SO₄ for 1.5 hours followed by 4 hours of standing yields the thiadiazole product in 70% yield . Such solvent-free methods align with green chemistry principles and could be applicable to the phenethyl derivative.
While explicit data for 5-(4-methoxyphenethyl)-1,3,4-thiadiazol-2-amine are unavailable, its phenyl analog, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS: 1014-25-1), offers a reference:
The phenethyl group is expected to increase molecular weight (C₁₁H₁₃N₃OS) and lipophilicity, potentially altering solubility and melting point.
Spectroscopic Data (Inferred)
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